molecular formula C23H21ClN4O2 B15223618 Bisindolylmaleimide III hydrochloride

Bisindolylmaleimide III hydrochloride

Cat. No.: B15223618
M. Wt: 420.9 g/mol
InChI Key: NXIKRXJEVAWDAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisindolylmaleimide III hydrochloride typically involves the reaction of indole derivatives with maleimide derivatives. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide compound . Another method involves the use of Grignard reagents to form the bisindolylmaleimide structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide III hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield reduced maleimide derivatives. Substitution reactions can produce a variety of bisindolylmaleimide derivatives with different functional groups .

Biological Activity

Bisindolylmaleimide III hydrochloride (BIM III) is a synthetic compound that belongs to a class of bisindolylmaleimides, known primarily for their potent inhibitory effects on protein kinases, particularly protein kinase C (PKC). This article explores the biological activity of BIM III, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

BIM III is characterized by its ability to act as a reversible, ATP-competitive inhibitor of PKC with an IC₅₀ value of approximately 26 nM, indicating high potency in inhibiting this kinase . The compound's structure allows it to penetrate cellular membranes effectively, facilitating its action within the cell. The inhibition of PKC is crucial as this kinase plays significant roles in various cellular processes, including growth, differentiation, and apoptosis.

Biological Activities

  • Anti-Cancer Activity :
    • BIM III has demonstrated significant anti-cancer properties by inhibiting tumor cell growth. Research indicates that it suppresses the activation of the STAT3 signaling pathway, which is often constitutively activated in many cancers . By binding to the SH2 domain of STAT3, BIM III prevents its phosphorylation and subsequent activation, leading to reduced expression of downstream target genes associated with tumor survival.
    • A study highlighted that synthetic analogues of bisindolylmaleimides could induce apoptosis in cancer cells through multiple pathways, including the inhibition of PKC and modulation of Wnt/β-catenin signaling .
  • Diabetes Management :
    • Recent investigations suggest that BIM III may have applications in diabetes treatment. It has been shown to enhance insulin secretion from pancreatic β-cells when used in combination with other agents . This property positions it as a potential therapeutic agent for Type 2 diabetes management.
  • Neuroprotective Effects :
    • Some studies have indicated that BIM III exhibits neuroprotective properties by inhibiting pathways involved in neuroinflammation and apoptosis . This suggests its potential utility in treating neurodegenerative diseases where PKC activity is dysregulated.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReferences
Anti-CancerInhibition of STAT3 signaling pathway
Diabetes ManagementEnhances insulin secretion
NeuroprotectionInhibits neuroinflammation

Case Study: Inhibition of Tumor Growth

A notable study involved the administration of BIM III in xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit PKC activity and disrupt downstream signaling pathways critical for tumor growth and survival .

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H

InChI Key

NXIKRXJEVAWDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl

Origin of Product

United States

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